2-Amino-4-hydroxythiophene-3-carbonitrile

Vue d'ensemble

Description

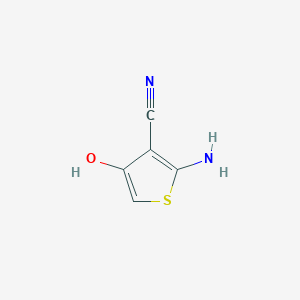

2-Amino-4-hydroxythiophene-3-carbonitrile is an organic compound belonging to the class of heterocyclic compounds. It has the molecular formula C5H4N2OS and a molecular weight of 140.17 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitrile group attached to a thiophene ring, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxythiophene-3-carbonitrile typically involves the reaction of malononitrile with carbon disulfide in the presence of a base, followed by cyclization with an appropriate amine . The reaction conditions often include:

Temperature: Room temperature to moderate heating.

Solvent: Commonly used solvents include ethanol or methanol.

Catalyst: Bases such as sodium ethoxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: to ensure consistent product quality.

Purification steps: such as recrystallization or chromatography to achieve high purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-4-hydroxythiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Formation of 2-amino-4-oxothiophene-3-carbonitrile.

Reduction: Formation of 2-amino-4-hydroxythiophene-3-amine.

Substitution: Formation of various substituted thiophene derivatives.

Applications De Recherche Scientifique

2-Amino-4-hydroxythiophene-3-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-Amino-4-hydroxythiophene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can:

Inhibit enzyme activity: by binding to the active site.

Modulate receptor activity: by acting as an agonist or antagonist.

Induce cellular responses: through the activation of signaling pathways.

Comparaison Avec Des Composés Similaires

- 2-Amino-4-oxothiophene-3-carbonitrile

- 2-Amino-4-hydroxythiophene-3-amine

- 2-Amino-4-hydroxythiophene-3-carboxylic acid

Comparison: 2-Amino-4-hydroxythiophene-3-carbonitrile is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable compound in various applications .

Activité Biologique

Overview

2-Amino-4-hydroxythiophene-3-carbonitrile (CAS No. 99580-50-4) is an organic compound featuring a thiophene ring, which is a five-membered aromatic structure containing sulfur. This compound is characterized by the presence of both amino and hydroxy groups, contributing to its diverse biological activities and potential applications in medicinal chemistry and materials science. Its unique structure enhances its reactivity, making it a subject of interest for various biological studies.

The molecular formula of this compound is , with a molecular weight of approximately 140.16 g/mol. The compound typically appears as light pink crystals and exhibits a melting point around 391–392 K .

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics .

-

Antitumor Activity : Derivatives of this compound have shown promising results in inhibiting the proliferation of cancer cell lines, including:

- Human lung cancer (A549)

- Cervical carcinoma (HeLa)

- Colorectal cancer (HCT-116) .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Antitumor | Inhibits proliferation in various cancer cell lines |

The mechanism through which this compound exerts its biological effects is primarily attributed to its functional groups. The amino and hydroxy groups enhance its interaction with biological targets, facilitating binding to proteins and enzymes involved in disease processes. Further research is ongoing to elucidate the specific molecular pathways and interactions involved .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that highlight its accessibility for research purposes. Various derivatives have been synthesized to explore their enhanced biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-4-methylthiophene-3-carbonitrile | Contains a methyl group instead of hydroxy | Enhanced lipophilicity |

| 2-Amino-5-hydroxythiophene-3-carbonitrile | Hydroxy group at position 5 | Potentially different biological activity |

| 4-Hydroxythiophene-3-carbonitrile | Lacks amino group | Different reactivity profile |

These derivatives demonstrate variations in functional groups that may influence their reactivity and biological activity compared to the parent compound .

Case Studies

Several case studies have been conducted to investigate the applications and effects of this compound:

- Antimicrobial Efficacy Study : A study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at varying concentrations.

- Cancer Cell Proliferation Inhibition : Research focused on the compound's effect on cancer cell lines revealed significant reductions in cell viability, supporting its potential as an antitumor agent.

These case studies provide valuable insights into the practical applications of this compound in medical research and pharmacology.

Propriétés

IUPAC Name |

2-amino-4-hydroxythiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c6-1-3-4(8)2-9-5(3)7/h2,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSSHLOVHLENAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70543494 | |

| Record name | 2-Amino-4-hydroxythiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99580-50-4 | |

| Record name | 2-Amino-4-hydroxy-3-thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99580-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-hydroxythiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70543494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.